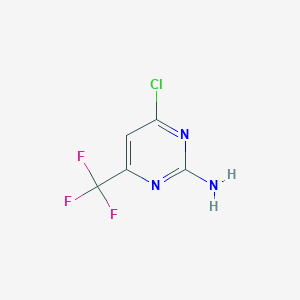

2-Amino-4-chloro-6-(trifluoromethyl)pyrimidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chloro-6-(trifluoromethyl)pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClF3N3/c6-3-1-2(5(7,8)9)11-4(10)12-3/h1H,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLIUVGFJXHOHLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(N=C1Cl)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClF3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60517740 | |

| Record name | 4-Chloro-6-(trifluoromethyl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60517740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16097-60-2 | |

| Record name | 4-Chloro-6-(trifluoromethyl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60517740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Amino-4-chloro-6-(trifluoromethyl)pyrimidine physical properties

An In-depth Technical Guide to the Physical Properties of 2-Amino-4-chloro-6-(trifluoromethyl)pyrimidine

Introduction

This compound is a fluorinated heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its structure, which combines a pyrimidine core with three distinct functional groups—an amine, a chloro group, and a trifluoromethyl group—makes it a versatile and highly reactive building block for organic synthesis. The presence of the trifluoromethyl (CF₃) group is particularly noteworthy; it can enhance the metabolic stability, binding affinity, and cell permeability of derivative molecules, making this compound a valuable intermediate in drug discovery programs.[1][2][3][4]

This guide provides a comprehensive overview of the core physical, chemical, and safety properties of this compound. It is intended for researchers, medicinal chemists, and drug development professionals who require a detailed understanding of this reagent to effectively incorporate it into synthetic workflows. The information presented is synthesized from publicly available data and is designed to explain not just the properties themselves, but the causality behind their relevance in a laboratory setting.

Core Physicochemical Properties

The physical characteristics of a compound are foundational to its handling, reaction setup, and purification. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 16097-60-2 | [5][6] |

| Molecular Formula | C₅H₃ClF₃N₃ | |

| Molecular Weight | 197.55 g/mol | [5] |

| Appearance | White to off-white or light yellow solid/powder | [1] |

| Melting Point | Data not consistently available; related compounds show a wide range. For example, the similar 2-Chloro-5-(trifluoromethyl)pyrimidine has a melting point of 48-52 °C.[7] | |

| Purity | Typically ≥97% (HPLC) | |

| Solubility | Soluble in various organic solvents. The trifluoromethyl group generally enhances solubility.[1] |

The trifluoromethyl group, being strongly electron-withdrawing, significantly influences the electronic properties of the pyrimidine ring, making the chlorine atom at the 4-position susceptible to nucleophilic substitution—a key feature exploited in synthetic applications.

Spectroscopic and Analytical Profile

Expected Spectroscopic Data:

-

¹H NMR: Protons on the pyrimidine ring and the amine group would be visible. The amine protons may appear as a broad singlet.

-

¹³C NMR: Signals corresponding to the five carbon atoms in the molecule, with the carbon attached to the CF₃ group showing a characteristic quartet due to C-F coupling.

-

¹⁹F NMR: A singlet corresponding to the three equivalent fluorine atoms of the CF₃ group would be a definitive feature.

-

Mass Spectrometry (MS): The molecular ion peak (M+) would be observed, along with a characteristic M+2 peak at approximately one-third the intensity, confirming the presence of a single chlorine atom.

Experimental Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a standard method for verifying the purity of this compound. The causality behind this choice is its high resolution, sensitivity, and quantitative accuracy, making it the industry standard for purity analysis.

Objective: To determine the purity of a sample of this compound.

Materials:

-

This compound sample

-

HPLC-grade Acetonitrile (ACN)

-

HPLC-grade Water

-

Formic Acid (or other suitable modifier)

-

C18 Reverse-Phase HPLC Column (e.g., 4.6 x 150 mm, 5 µm)

-

HPLC system with UV detector

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of the compound.

-

Dissolve in 1 mL of a 50:50 mixture of Acetonitrile and Water to create a 1 mg/mL stock solution. The use of a solvent mixture ensures complete dissolution.

-

Further dilute as necessary to fall within the linear range of the detector.

-

-

Chromatographic Conditions:

-

Mobile Phase A: Water with 0.1% Formic Acid (The acid improves peak shape for amine-containing compounds).

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 5-10 µL.

-

Detector Wavelength: ~254 nm (A common wavelength for aromatic/heterocyclic systems).

-

Gradient Program:

-

0-2 min: 5% B

-

2-15 min: 5% to 95% B (This gradient ensures elution of both polar and non-polar impurities).

-

15-17 min: Hold at 95% B (To wash the column).

-

17-18 min: 95% to 5% B (Return to initial conditions).

-

18-20 min: Hold at 5% B (Column re-equilibration).

-

-

-

Data Analysis:

-

Integrate all peaks in the chromatogram.

-

Calculate the area percentage of the main peak corresponding to the product. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

-

This self-validating system ensures that the reported purity is based on the relative UV absorption of all components present in the sample at the chosen wavelength.

Safety, Handling, and Storage

Proper handling of chemical reagents is paramount for laboratory safety. The information below is synthesized from safety data sheets (SDS) for structurally related compounds, as a specific SDS for this exact CAS number was not found in the search results. Researchers must always consult the specific SDS provided by the supplier before use.

| Hazard Category | GHS Classification (Anticipated) | Precautionary Statements (Anticipated) |

| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. | P261: Avoid breathing dust. P270: Do not eat, drink or smoke when using this product.[8][9] |

| Skin Irritation | Causes skin irritation. | P280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[9][10] |

| Eye Irritation | Causes serious eye irritation. | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8][10] |

| Respiratory | May cause respiratory irritation. | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area.[9][10] |

Recommended Handling and Storage:

-

Engineering Controls: Use only under a chemical fume hood to minimize inhalation risk. Ensure eyewash stations and safety showers are readily accessible.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), chemical safety goggles, and a lab coat.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents.

Relevance in Synthetic Chemistry & Drug Development

This compound is primarily used as a scaffold or intermediate in the synthesis of more complex molecules.[11] Its utility stems from the differential reactivity of its functional groups. The chlorine atom is an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions, while the amino group can be a site for acylation, alkylation, or participation in condensation reactions.

This compound and its derivatives are being explored as potential antiproliferative agents, specifically as inhibitors of Werner (WRN) helicase, which is a target in certain types of cancer.[12][13]

Caption: Workflow for a typical SNAr reaction.

Methodology:

-

Reaction Setup: To a dry round-bottom flask, add this compound (1.0 eq), the desired primary amine (1.2 eq), and the chosen solvent (e.g., DMF).

-

Inerting: Seal the flask and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes. This is crucial as many organic reactions are sensitive to air and moisture.

-

Base Addition: Add the tertiary amine base (e.g., DIPEA, 2.0 eq) to the reaction mixture. The base acts as a scavenger for the hydrochloric acid (HCl) that is generated during the reaction, preventing it from protonating the reactants and stopping the reaction.

-

Heating and Monitoring: Heat the reaction mixture to a temperature between 80-120 °C. The progress of the reaction should be monitored periodically by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into water and extract the product into an organic solvent such as ethyl acetate (3x). The water wash removes the DMF solvent and salt byproducts.

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified, typically by flash column chromatography on silica gel.

-

Analysis: The final, purified product should be characterized by NMR and Mass Spectrometry to confirm its structure, and its purity should be assessed by HPLC.

References

- This reference is a placeholder for a specific supplier's data sheet which would be consulted in a real-world scenario.

- Arabian Journal of Chemistry. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives.

- PubChem. 2-Amino-4-chloro-6-methylpyrimidine.

- PrepChem.com. Synthesis of 2-amino-4-chloro-6-difluoromethoxy-pyrimidine.

- Autech Industry Co.,Limited. 2,4-Diamino-6-chloropyrimidine CAS 156-83-2.

- Google Patents. US20060035913A1 - Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines.

- Alzchem Group. 2-Amino-4-chloro-6-methylpyrimidine.

- PubMed. Design and synthesis of 2-amino-4-(trifluoromethyl)pyrimidine derivatives as potential Werner-dependent antiproliferative agents.

- ResearchGate. Design and synthesis of 2-amino-4-(trifluoromethyl)pyrimidine derivatives as potential Werner-dependent antiproliferative agents.

- AccelaChem. 2-Chloro-5-(trifluoromethyl)pyrimidine.

- ResearchGate. ¹H NMR spectrum of the 2-amino-6-(2-furyl)-4-trifluoromethylpyrimidine 5a.

- Georganics. 2-Amino-4-(trifluoromethyl)pyrimidine - High purity.

- Google Patents. DE10249946B4 - Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines.

- The Journal of Organic Chemistry. 2-Trifluoromethyl-6-mercurianiline Nucleotide, a Sensitive ¹⁹F NMR Probe for Hg(II)-mediated Base Pairing.

- PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.

- Hyma Synthesis Pvt. Ltd. Company Profile.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. This compound [cymitquimica.com]

- 6. 2-AMINO-4-CHLORO-6-TRIFLUOROMETHYL-PYRIMIDINE | 16097-60-2 [chemicalbook.com]

- 7. 2-Chloro-5-(trifluoromethyl)pyrimidine 96 69034-12-4 [sigmaaldrich.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. 2-Amino-4-(trifluoromethyl)pyrimidine - High purity | EN [georganics.sk]

- 11. US20060035913A1 - Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines - Google Patents [patents.google.com]

- 12. Design and synthesis of 2-amino-4-(trifluoromethyl)pyrimidine derivatives as potential Werner-dependent antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Foreword: The Strategic Value of a Trifluoromethylated Pyrimidine Scaffold

An In-depth Technical Guide to 2-Amino-4-chloro-6-(trifluoromethyl)pyrimidine (CAS: 16097-60-2)

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. The trifluoromethyl (CF₃) group, in particular, is prized for its ability to modulate a molecule's physicochemical and biological properties, often enhancing metabolic stability, binding affinity, and cellular permeability.[1][2] When this powerful functional group is appended to a privileged heterocyclic core like pyrimidine, the resulting building block becomes a high-value asset for drug discovery programs.

This guide provides a deep technical dive into one such building block: This compound (CAS Number 16097-60-2). We will move beyond a simple recitation of properties to explore the causality behind its synthesis, reactivity, and application. For the researcher, scientist, or drug development professional, this document serves as a practical manual for leveraging this compound's unique chemical architecture to construct novel therapeutic agents, particularly in oncology.

Core Compound Characteristics

Understanding the fundamental properties of a chemical building block is the first step toward its effective utilization. This compound is a solid, typically white to off-white, at room temperature.[3] Its structure, featuring an electron-donating amino group and two electron-withdrawing substituents (chloro and trifluoromethyl), creates a unique electronic profile that dictates its reactivity.

Caption: Figure 1: Chemical Structure of the Topic Compound

The key features—the nucleophilic amino group at C2 and the electrophilic carbon at C4 bearing a labile chloro leaving group—are the primary handles for synthetic elaboration. The CF₃ group at C6 serves as a powerful electronic sink and a metabolic blocking site.

Physicochemical and Spectroscopic Data

Quantitative data provides the necessary parameters for experimental design, from reaction setup to purification and characterization.

| Property | Value | Source(s) |

| CAS Number | 16097-60-2 | [4] |

| Molecular Formula | C₅H₃ClF₃N₃ | [3] |

| Molecular Weight | 197.55 g/mol | [3] |

| IUPAC Name | 4-chloro-6-(trifluoromethyl)pyrimidin-2-amine | |

| Appearance | White to off-white solid | [3] |

| Melting Point | 92-93 °C | [3] |

| Boiling Point | 280.7±50.0 °C (Predicted) | [3] |

| Density | 1.598±0.06 g/cm³ (Predicted) | [3] |

| Storage | Inert atmosphere, room temperature, keep in dark place | [3] |

Synthesis and Reactivity: A Chemist's Perspective

Proposed Synthetic Workflow

The most logical approach involves the cyclocondensation of a trifluoromethyl-containing 1,3-dicarbonyl equivalent with guanidine. This is a classic and robust method for forming the 2-aminopyrimidine core. The subsequent chlorination provides the target molecule.

Caption: Figure 2: Proposed General Synthesis Workflow

This pathway leverages the commercially available intermediate 2-Amino-4-hydroxy-6-(trifluoromethyl)pyrimidine (CAS 1513-69-5).[5][6] The critical step is the conversion of the hydroxyl group to a chloro group using a standard chlorinating agent like phosphorus oxychloride (POCl₃), a common transformation in heterocyclic chemistry.

Key Reactions for Drug Discovery

The synthetic value of this compound is realized through the selective reactivity of its functional groups. The chlorine atom at the C4 position is highly susceptible to nucleophilic aromatic substitution (SₙAr) and palladium-catalyzed cross-coupling reactions, making it the primary site for introducing molecular diversity.

A. Suzuki-Miyaura Cross-Coupling: This Nobel Prize-winning reaction is a workhorse in drug discovery for forming C-C bonds.[7] For halogenated pyrimidines, which are electron-deficient, this reaction is particularly efficient.[8] It allows for the regioselective introduction of a vast array of aryl and heteroaryl groups at the C4 position.

The choice of palladium catalyst, ligand, and base is critical for achieving high yields and can be tailored to the specific boronic acid partner.[9] The reaction proceeds through a well-established catalytic cycle.

Caption: Figure 3: Catalytic Cycle of Suzuki-Miyaura Coupling

B. Nucleophilic Aromatic Substitution (SₙAr): The C4-chloro group can be readily displaced by a variety of nucleophiles, including amines, alcohols, and thiols. This is particularly useful for installing linkers or pharmacophoric elements. Microwave-assisted synthesis has been shown to accelerate these reactions, often leading to higher yields in shorter timeframes.[10][11]

Application in Drug Discovery: A Scaffold for Targeted Therapies

The 2-amino-4-substituted-6-(trifluoromethyl)pyrimidine scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in potent and selective inhibitors of various protein kinases and other important biological targets.[12]

Case Study: Werner (WRN) Helicase Inhibitors

Recent research has identified Werner (WRN) helicase as a synthetic lethal target in cancers with microsatellite instability (MSI).[13] Novel inhibitors based on the 2-amino-4-(trifluoromethyl)pyrimidine scaffold have been designed and synthesized, demonstrating significant antiproliferative activity against MSI-high cancer cell lines.[13][14]

In these series, the 2-amino group often serves as a key hydrogen bond donor, anchoring the molecule in the target's active site. The C4 position is functionalized with various substituted aryl or heteroaryl groups to optimize potency and selectivity, while the CF₃ group enhances drug-like properties.[14] For example, compound 11g from a recent study showed excellent cellular selectivity with IC₅₀ values of 1.52 µM and 1.72 µM against MSI-H cell lines HCT116 and LNCaP, respectively.[13][14]

Caption: Figure 4: Utility as a Core Scaffold in Drug Discovery

Role as a Kinase Inhibitor Scaffold

The 2-aminopyrimidine motif is a classic hinge-binding element found in numerous FDA-approved kinase inhibitors.[12] The N1 nitrogen and the exocyclic 2-amino group form critical hydrogen bonds with the backbone of the kinase hinge region. By varying the substituent at the C4 position, chemists can achieve high affinity and selectivity for specific kinases, such as receptor tyrosine kinases (e.g., VEGFR-2) or Aurora kinases.[15][16]

Experimental Protocols: From Theory to Practice

A core tenet of scientific integrity is reproducibility. The following protocols are generalized, self-validating methodologies that serve as a starting point for laboratory synthesis.

Protocol 1: Representative Suzuki-Miyaura Cross-Coupling

Objective: To synthesize a 4-aryl-2-amino-6-(trifluoromethyl)pyrimidine derivative.

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

-

Base (e.g., Na₂CO₃, 2.0 eq)

-

Solvent system (e.g., Dioxane/Water, 4:1)

Procedure:

-

To a reaction vessel equipped with a magnetic stirrer and reflux condenser, add this compound, the arylboronic acid, and the base.

-

Purge the vessel with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes. This step is critical as the Pd(0) catalyst is oxygen-sensitive.

-

Add the degassed solvent system, followed by the palladium catalyst.

-

Heat the reaction mixture to 80-100 °C and stir vigorously.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired 4-aryl derivative.

Protocol 2: Representative Microwave-Assisted SₙAr with an Amine

Objective: To synthesize a 4-(alkylamino)-2-amino-6-(trifluoromethyl)pyrimidine derivative.

Materials:

-

This compound (1.0 eq)

-

Substituted amine (1.5 eq)

-

Organic base (e.g., DIPEA or Et₃N, 2.0 eq)

Procedure:

-

In a microwave reaction vial, combine this compound, the desired amine, and the solvent.

-

Add the organic base to the stirring suspension.

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the mixture at a set temperature (e.g., 120–140 °C) for a specified time (e.g., 15–30 minutes).[10][11]

-

Monitor the reaction by TLC or LC-MS to confirm completion.

-

After cooling, dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude material via column chromatography to obtain the final product.

Safety and Handling

Trustworthiness in science begins with safety. This compound must be handled with appropriate care, following established laboratory safety practices.

| Hazard Class | GHS Code | Description | Source(s) |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | [3] |

| Skin Irritation | H315 | Causes skin irritation | [3] |

| Eye Irritation | H319 | Causes serious eye irritation | [3] |

| Respiratory Irritation | H335 | May cause respiratory irritation | [3] |

Handling Recommendations:

-

Engineering Controls: Use only in a well-ventilated area, preferably under a chemical fume hood.[17][18]

-

Personal Protective Equipment (PPE):

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[18] Store locked up.[18][19]

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for the modern medicinal chemist. Its well-defined reactivity, centered on the C4-chloro position, allows for the systematic and efficient construction of compound libraries targeting critical disease pathways. The trifluoromethyl group provides an intrinsic advantage, enhancing the drug-like properties of the resulting molecules. By understanding the principles outlined in this guide, researchers can confidently and effectively employ this versatile scaffold to accelerate the discovery and development of next-generation targeted therapies.

References

- Synthesis of 2-amino-4-chloro-6-difluoromethoxy-pyrimidine. PrepChem.com. [Link]

- Design and synthesis of 2-amino-4-(trifluoromethyl)pyrimidine derivatives as potential Werner-dependent antiproliferative agents.

- High Purity 2-Amino-4-hydroxy-6-(trifluoromethyl)pyrimidine: A Key Intermediate for Pharmaceutical and Agrochemical Synthesis. Soledar. [Link]

- Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. PubMed Central. [Link]

- Scheme 1: Use of 2,4,6-trichloropyrimidine as a core scaffold. Reagents...

- Suzuki reaction. Wikipedia. [Link]

- Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives. Arabian Journal of Chemistry. [Link]

- Design and synthesis of 2-amino-4-(trifluoromethyl)

- (PDF) Microwave‐Assisted Suzuki–Miyaura and Sonogashira Coupling of 4‐Chloro‐2‐(trifluoromethyl)pyrido[1,2‐e]purine Derivatives.

- Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines.

- Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI. [Link]

- Suzuki Coupling. Organic Chemistry Portal. [Link]

- Discovery and Optimization of 1-(4-chloro-3-(trifluoromethyl)- phenyl)-3-(2-(amino)pyridin-3-yl)ureas as Novel KDR Kinase Inhibitors.

- N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. NIH. [Link]

- Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines.

- Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

- Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PMC. [Link]

- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]

- 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. NIH. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-AMINO-4-CHLORO-6-TRIFLUOROMETHYL-PYRIMIDINE price,buy 2-AMINO-4-CHLORO-6-TRIFLUOROMETHYL-PYRIMIDINE - chemicalbook [m.chemicalbook.com]

- 4. This compound [cymitquimica.com]

- 5. nbinno.com [nbinno.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. arabjchem.org [arabjchem.org]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Design and synthesis of 2-amino-4-(trifluoromethyl)pyrimidine derivatives as potential Werner-dependent antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 17. fishersci.com [fishersci.com]

- 18. fishersci.com [fishersci.com]

- 19. file.medchemexpress.com [file.medchemexpress.com]

- 20. sigmaaldrich.com [sigmaaldrich.com]

2-Amino-4-chloro-6-(trifluoromethyl)pyrimidine molecular weight

An In-Depth Technical Guide to 2-Amino-4-chloro-6-(trifluoromethyl)pyrimidine

Abstract

This technical guide provides a comprehensive overview of this compound, a critical fluorinated heterocyclic intermediate. The document is structured to serve researchers, scientists, and professionals in drug development and agrochemical synthesis. It delves into the compound's core physicochemical properties, including its precise molecular weight, and presents a logical framework for its synthesis, analytical characterization, and potential applications. Emphasizing scientific integrity, this guide integrates established methodologies for analogous compounds to propose robust protocols for analysis and handling. Safety protocols and toxicological considerations are also addressed, providing a well-rounded resource for laboratory and development settings.

Core Physicochemical Properties and Identifiers

This compound is a solid chemical compound valued as a building block in synthetic chemistry.[1] The incorporation of a trifluoromethyl group significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive moiety for designing bioactive molecules. Its fundamental properties are summarized below.

| Property | Value | Source |

| IUPAC Name | 4-chloro-6-(trifluoromethyl)pyrimidin-2-amine | [1] |

| Synonyms | 2-Amino-4-chloro-6-trifluoromethyl-pyrimidine | [1] |

| CAS Number | 16097-60-2 | [1][2] |

| Molecular Formula | C₅H₃ClF₃N₃ | [1] |

| Molecular Weight | 197.55 g/mol | [2] |

| Appearance | Solid | [1] |

Synthesis Pathway

While specific, peer-reviewed syntheses for this compound are not abundantly detailed in public literature, a logical and established route can be inferred from standard pyrimidine chemistry. The most plausible approach involves the selective chlorination of a more accessible precursor, such as 2-amino-4-hydroxy-6-(trifluoromethyl)pyrimidine. The trifluoromethyl group is a stable and robust substituent that withstands common chlorinating reagents.

The conversion of a hydroxyl group on a pyrimidine ring to a chlorine atom is a standard transformation, typically achieved using reagents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). This reaction proceeds via a nucleophilic substitution mechanism where the hydroxyl group is first activated before being displaced by a chloride ion.

Proposed Experimental Protocol: Synthesis from a Hydroxy Precursor

This protocol describes a general procedure for the chlorination of 2-amino-4-hydroxy-6-(trifluoromethyl)pyrimidine.

-

Reagent Preparation : In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Add 1 equivalent of 2-amino-4-hydroxy-6-(trifluoromethyl)pyrimidine to the flask.

-

Reaction Initiation : Carefully add an excess of phosphorus oxychloride (POCl₃, ~5-10 equivalents) to the flask. A catalytic amount of a tertiary amine, such as N,N-dimethylaniline, may be added to facilitate the reaction.

-

Reflux : Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Quenching : After the reaction is complete, allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃. This step is highly exothermic and must be performed with caution in a well-ventilated fume hood.

-

Neutralization & Extraction : Neutralize the acidic aqueous solution with a base, such as sodium carbonate or a concentrated sodium hydroxide solution, until the pH is basic (~8-9). The product will typically precipitate as a solid. Alternatively, extract the product into an organic solvent like ethyl acetate or dichloromethane.

-

Purification : Collect the solid product by filtration and wash with cold water. If extracted, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Analytical Characterization Workflow

Accurate characterization is essential to confirm the identity and purity of the synthesized compound. A multi-step analytical workflow employing chromatographic and spectroscopic techniques is standard practice.

Caption: General workflow for analytical characterization.

Protocol 1: High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the compound and can be adapted for quantification. The polarity of the molecule suggests that reverse-phase chromatography is the most suitable method.

-

System : A standard HPLC system with a UV detector.

-

Column : C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase : A gradient of acetonitrile and water, both containing 0.1% formic acid to ensure good peak shape.[3]

-

Rationale: Formic acid helps to protonate the amino group, reducing peak tailing and improving resolution.

-

-

Flow Rate : 1.0 mL/min.

-

Detection : UV at 254 nm.

-

Procedure :

-

Prepare a sample solution of ~1 mg/mL in acetonitrile.

-

Inject 5-10 µL of the sample onto the column.

-

Run a gradient elution, for example, from 10% to 90% acetonitrile over 15 minutes.

-

The purity is calculated based on the relative peak area of the main component.

-

Protocol 2: Mass Spectrometry (MS)

MS is used to confirm the molecular weight of the compound. It is often coupled with HPLC (LC-MS) for definitive identification.

-

Ionization Mode : Electrospray Ionization (ESI) in positive mode.[3]

-

Rationale: The basic amino group on the pyrimidine ring is readily protonated, making ESI+ an efficient ionization method.

-

-

Analysis :

-

Infuse the sample solution directly or analyze the eluent from the HPLC.

-

Scan for the protonated molecule [M+H]⁺.

-

Expected m/z : For C₅H₃ClF₃N₃, the expected monoisotopic mass is 196.99. The [M+H]⁺ ion should be observed at approximately m/z 197.99. The characteristic isotopic pattern of chlorine (³⁵Cl/³⁷Cl in a ~3:1 ratio) should be visible at M+2, providing further structural confirmation.

-

Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information by probing the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei.

-

Solvent : Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).

-

Rationale: These are common solvents that can dissolve a wide range of organic compounds. DMSO-d₆ is particularly good at solubilizing compounds with hydrogen-bonding capabilities, like the amino group.

-

-

¹H NMR :

-

Expected Signals : The spectrum is expected to be simple. A broad singlet for the -NH₂ protons (integration of 2H) and a singlet for the lone aromatic proton on the pyrimidine ring (integration of 1H). The chemical shifts will be influenced by the solvent and the electronic effects of the chloro and trifluoromethyl groups.

-

-

¹⁹F NMR :

-

Expected Signals : A singlet corresponding to the -CF₃ group. This is a highly sensitive and unambiguous technique for confirming the presence of the fluorine-containing moiety.

-

Applications in Research and Development

The true value of this compound lies in its utility as a versatile synthetic intermediate. The chlorine atom at the 4-position is a good leaving group, making it susceptible to nucleophilic substitution. This allows for the facile introduction of various functional groups, leading to a diverse library of derivatives.

The trifluoromethyl-pyrimidine scaffold is a known "privileged structure" in medicinal chemistry and agrochemical design.[4] Related compounds are key intermediates in the synthesis of antiviral and anticancer agents.[5][6] For instance, the amino group can be a site for further modification, while the chloro group can be displaced by oxygen, nitrogen, or sulfur nucleophiles to build more complex molecules.

Caption: Synthetic utility leading to bioactive molecules.

Safety, Handling, and Toxicology

Proper handling of this compound is crucial. While comprehensive toxicological data for this specific compound is limited, information from its Safety Data Sheet (SDS) and analogous structures provides a basis for safe laboratory practices.[7]

| Hazard Category | Information | Precautionary Measures |

| Acute Toxicity | No specific data available for this compound.[7] A related compound, 2-Amino-4-(trifluoromethyl)pyrimidine, is classified as fatal if swallowed (Acute Tox. 2).[8][9] | Do not ingest. Wash hands thoroughly after handling. |

| Skin Contact | May cause irritation. | Wear impervious gloves and protective clothing.[7] |

| Eye Contact | May cause serious eye irritation. | Wear tightly fitting safety goggles.[7] |

| Inhalation | May cause respiratory irritation. | Use in a well-ventilated area or fume hood. If exposure limits are exceeded, use a full-face respirator.[7] |

| Environmental | No specific data available.[7] A related compound is very toxic to aquatic life.[8] | Avoid release to the environment. |

First-Aid Measures

-

Inhalation : Move the victim to fresh air.[7]

-

Skin Contact : Remove contaminated clothing and wash skin with soap and water.[7]

-

Eye Contact : Rinse cautiously with water for at least 15 minutes.[7]

-

Ingestion : Rinse mouth with water. Seek immediate medical attention.[7]

Storage : Store in a tightly closed container in a dry, well-ventilated place.

References

- Title: this compound 97% Source: IndiaMART URL:[Link]

- Title: 2-CHLORO-5-(TRIFLUOROMETHYL)

- Title: Synthesis of 2-amino-4-chloro-6-difluoromethoxy-pyrimidine Source: PrepChem.com URL:[Link]

- Title: Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines Source: Google Patents URL

- Title: Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines Source: Google Patents URL

- Title: Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients Source: PubMed Central URL:[Link]

Sources

- 1. This compound 97% Supplier in Mumbai, this compound 97% Trader, Maharashtra [chemicalmanufacturers.in]

- 2. This compound [cymitquimica.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. chemimpex.com [chemimpex.com]

- 7. echemi.com [echemi.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. 2-氨基-4-(三氟甲基)嘧啶 97% | Sigma-Aldrich [sigmaaldrich.com]

Structure Elucidation of 2-Amino-4-chloro-6-(trifluoromethyl)pyrimidine: A Multi-technique, Self-Validating Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Rationale for a Rigorous, Orthogonal Approach

In the landscape of pharmaceutical and agrochemical development, 2-Amino-4-chloro-6-(trifluoromethyl)pyrimidine (CAS No. 16097-60-2) represents a critical heterocyclic building block.[1] Its unique substitution pattern—an electron-donating amino group, an electron-withdrawing and reactive chloro group, and a lipophilic trifluoromethyl group—makes it a versatile scaffold for synthesizing a new generation of bioactive molecules.[2] However, the very features that grant its synthetic utility also demand an unambiguous and rigorous confirmation of its structure. An isomeric misidentification or an uncharacterized impurity could lead to failed syntheses, misleading biological data, and significant delays in development pipelines.

This guide eschews a simple recitation of analytical techniques. Instead, it presents an integrated, field-proven methodology for the complete structural characterization of the title compound. As a self-validating system, each analytical pillar is designed to corroborate the findings of the others, ensuring the highest degree of scientific certainty. We will move from the foundational—the elemental formula—to the definitive three-dimensional arrangement of atoms, explaining not just what was done, but why each step is critical for a holistic and trustworthy elucidation.

Chapter 1: Foundational Analysis: High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: Establishing the Molecular Blueprint

Before any other analysis, the elemental composition must be unequivocally established. Low-resolution mass spectrometry can be misleading, but high-resolution mass spectrometry (HRMS), typically with an accuracy of <5 ppm, provides a precise molecular formula, which serves as the foundational hypothesis for all subsequent spectroscopic analysis.[3] For this compound, the expected molecular formula is C₅H₃ClF₃N₃.

A key diagnostic feature in the mass spectrum of a chlorine-containing compound is the presence of the M+2 isotope peak. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion will appear as a pair of peaks separated by two mass units, with a characteristic intensity ratio of approximately 3:1.[4] Observing this pattern is a crucial first confirmation of the presence of a single chlorine atom in the structure.

Data Presentation: Expected HRMS Data

| Parameter | Theoretical Value (C₅H₃³⁵ClF₃N₃) | Theoretical Value (C₅H₃³⁷ClF₃N₃) | Typical Observed Value |

| Monoisotopic Mass | 196.9947 | 198.9918 | 196.9945 (± 5 ppm) |

| Ion Species | [M+H]⁺ | [M+2+H]⁺ | [M+H]⁺ & [M+2+H]⁺ |

| m/z of [M+H]⁺ | 197.9995 | 199.9966 | 197.9993 & 199.9964 |

| Relative Intensity | ~100% | ~32% | ~3:1 Ratio |

Trustworthiness: Experimental Protocol for HRMS Analysis

-

Sample Preparation: Dissolve approximately 0.1 mg of the compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).

-

Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) or Orbitrap mass spectrometer.

-

Ionization Mode: Operate in positive ion mode (ESI+) to generate the protonated molecule, [M+H]⁺.

-

Infusion: Introduce the sample solution directly into the source via a syringe pump at a flow rate of 5-10 µL/min.

-

Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500. Ensure the instrument is calibrated with a known standard immediately prior to the analysis to guarantee mass accuracy.

-

Analysis: Determine the accurate mass of the monoisotopic peak and the M+2 peak. Compare the observed masses and the isotopic distribution pattern with the theoretical values calculated for the proposed formula C₅H₃ClF₃N₃.

Chapter 2: Functional Group Identification: Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: Probing the Molecular Vibrations

FTIR spectroscopy is a rapid and powerful non-destructive technique for identifying the functional groups present in a molecule.[5] By measuring the absorption of infrared radiation, we can detect the characteristic vibrational frequencies of specific bonds. For this compound, FTIR serves to confirm the presence of the amino group, the aromatic pyrimidine core, and the carbon-halogen bonds.

The N-H bonds of the primary amine will exhibit characteristic stretching vibrations in the 3300-3500 cm⁻¹ region. The trifluoromethyl group gives rise to strong C-F stretching absorptions, typically between 1100 and 1350 cm⁻¹. The pyrimidine ring itself has a series of characteristic stretching vibrations (C=C, C=N) in the 1400-1650 cm⁻¹ fingerprint region.[6]

Data Presentation: Characteristic FTIR Absorption Bands

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Expected Intensity |

| N-H Stretch | Primary Amine (-NH₂) | 3300 - 3500 | Medium (often two bands) |

| C-H Stretch (Aromatic) | Pyrimidine Ring | 3000 - 3100 | Weak to Medium |

| C=N Stretch | Pyrimidine Ring | 1525 - 1650 | Medium to Strong |

| C=C Stretch | Pyrimidine Ring | 1400 - 1590 | Medium to Strong |

| N-H Bend (Scissoring) | Primary Amine (-NH₂) | ~1600 | Medium |

| C-F Stretch | Trifluoromethyl (-CF₃) | 1100 - 1350 | Strong (multiple bands) |

| C-Cl Stretch | Aryl Chloride | 700 - 850 | Strong |

Trustworthiness: Experimental Protocol for ATR-FTIR

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and running a background scan.

-

Sample Application: Place a small amount (1-2 mg) of the solid powder directly onto the ATR crystal.

-

Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Processing: Perform an automatic baseline correction and ATR correction on the resulting spectrum. Identify and label the key absorption peaks corresponding to the expected functional groups.

Chapter 3: The Cornerstone of Elucidation: Multinuclear NMR Spectroscopy

Expertise & Experience: Mapping the Atomic Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei like ¹H, ¹³C, and ¹⁹F, we can map out the molecular skeleton and determine the connectivity between atoms. For a fluorinated compound, ¹⁹F NMR is an exceptionally informative experiment due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus.[7][8]

Logical Workflow for NMR Analysis

The following workflow ensures a systematic and self-validating approach to NMR-based structure elucidation.

Caption: Systematic workflow for NMR-based structure elucidation.

¹H and ¹⁹F NMR Spectroscopy

The ¹H NMR spectrum is expected to be simple, showing a singlet for the lone aromatic proton on the pyrimidine ring and a broad singlet for the two protons of the amino group. The chemical shift of the NH₂ protons can vary and the signal may be broadened due to quadrupole effects and exchange with trace water in the solvent.

The ¹⁹F NMR spectrum is the most diagnostic.[9] It will show a single, sharp resonance corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.[10] The chemical shift of this group is highly sensitive to its electronic environment, providing a unique fingerprint for the molecule.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum should display five distinct signals for the five carbon atoms in the molecule. The carbon directly attached to the CF₃ group will appear as a characteristic quartet due to one-bond ¹³C-¹⁹F coupling (¹JCF), a critical piece of evidence for confirming the position of the CF₃ group. The other carbons may also show smaller, longer-range couplings to the fluorine atoms.

2D NMR (HSQC & HMBC)

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It will definitively link the aromatic proton signal to its corresponding aromatic carbon signal.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for assembling the molecular skeleton. It reveals correlations between protons and carbons that are two or three bonds away. We expect to see correlations from the aromatic proton to the carbons at positions 2, 4, and 6, and from the NH₂ protons to the carbon at position 2, confirming the overall substitution pattern.

Data Presentation: Predicted NMR Data (in CDCl₃)

| Atom Position | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) | ¹⁹F NMR (δ, ppm) |

| C2 | - | ~161.0 | From H5, NH₂ | - |

| -NH₂ | ~5.5 (br s, 2H) | - | To C2 | - |

| C4 | - | ~162.5 | From H5 | - |

| C5 | ~7.0 (s, 1H) | ~110.0 | To C2, C4, C6 | - |

| C6 | - | ~155.0 (q, ²JCF ≈ 35 Hz) | From H5 | - |

| -CF₃ | - | ~120.0 (q, ¹JCF ≈ 275 Hz) | - | ~ -65.0 (s) |

Note: Chemical shifts (δ) are predicted and may vary based on solvent and concentration. 's' = singlet, 'br s' = broad singlet, 'q' = quartet.

Trustworthiness: Experimental Protocol for NMR Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer equipped with a multinuclear probe.

-

¹H NMR: Acquire a standard one-pulse ¹H spectrum.

-

¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. Use an external reference standard like CCl₃F (0 ppm) if necessary.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum (e.g., using a DEPTQ or similar pulse sequence to obtain full carbon information).

-

2D NMR: Acquire standard gradient-selected HSQC and HMBC experiments. Optimize the HMBC experiment for a long-range coupling constant of ~8 Hz.

-

Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra (¹H and ¹³C to the residual solvent signal), integrate the ¹H signals, and pick all peaks. Analyze the 1D and 2D spectra to make complete assignments.

Chapter 4: The Gold Standard: Single-Crystal X-ray Crystallography

Expertise & Experience: Definitive 3D Structural Proof

While the combination of MS and NMR provides an exceptionally strong case for the proposed structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof.[11] It provides a precise three-dimensional map of electron density within a single crystal, allowing for the exact determination of atomic positions, bond lengths, bond angles, and intermolecular interactions.[12] This technique moves beyond connectivity to provide a definitive picture of the molecule's spatial arrangement.

Obtaining a crystal structure confirms the planarity of the pyrimidine ring and reveals how the substituents are oriented. Furthermore, it allows for the direct observation of hydrogen bonding patterns in the solid state, such as dimers formed between the amino groups and the ring nitrogen atoms of adjacent molecules.[13]

Trustworthiness: Experimental Protocol for Crystallography

-

Crystal Growth: Grow single crystals suitable for diffraction. A common method is slow evaporation of a saturated solution. Screen various solvents (e.g., ethyl acetate, dichloromethane, acetone, and mixtures with hexanes) to find conditions that yield high-quality, single crystals.

-

Crystal Mounting: Select a well-formed, defect-free crystal and mount it on a goniometer head.

-

Data Collection: Place the crystal in a cold stream (typically 100 K) on a modern X-ray diffractometer equipped with a CCD or CMOS detector. Collect a full sphere of diffraction data.

-

Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods or Patterson methods to locate the heavier atoms (Cl). Refine the structural model against the experimental data to locate all non-hydrogen atoms. Locate hydrogen atoms from the difference Fourier map and refine their positions.[11]

Data Presentation: Representative Crystallographic Data

| Parameter | Expected Value/Observation |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c or Pbca |

| Key Bond Lengths (Å) | C-Cl (~1.74 Å), C-N (ring, ~1.33 Å), C-C (ring, ~1.39 Å), C-CF₃ (~1.50 Å) |

| Key Bond Angles (°) | C-N-C (ring, ~115°), N-C-N (ring, ~127°) |

| Intermolecular Forces | N-H···N hydrogen bonds forming dimers or sheets |

Chapter 5: Integrated Analysis: The Self-Validating System

The true power of this analytical approach lies in the synergy between the techniques. No single piece of data is interpreted in isolation. Instead, a web of evidence is constructed where each result validates the others, leading to an undeniable structural assignment.

Caption: Interplay of analytical techniques forming a self-validating system.

-

HRMS provides the exact formula (C₅H₃ClF₃N₃), which is perfectly matched by the five carbon signals, three nitrogen atoms, three fluorine atoms, one chlorine atom, and three hydrogen atoms observed and assigned in the complete NMR analysis.

-

FTIR identifies the -NH₂ and -CF₃ functional groups, which are then precisely located on the molecular scaffold by NMR chemical shifts and correlations.

-

The complete connectivity map derived from NMR (including the crucial C-F couplings) is a hypothesis that is definitively proven by the 3D atomic coordinates obtained from X-ray Crystallography .

-

Finally, the bond lengths and angles from X-ray Crystallography confirm the aromatic nature of the pyrimidine ring and the standard geometries of the substituent groups.

This orthogonal, multi-technique workflow ensures the highest level of trustworthiness, providing the robust and reliable data essential for advancing research and development in the chemical sciences.

References

- Gerig, J. T. (2003). Fluorine NMR. eMagRes.

- Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research.

- Khmel'nitskii, R. A., Klyuev, N. A., & Kondrat'ev, E. N. (1975). Mass spectrometry of halogen-containing organic compounds. Russian Chemical Reviews.

- Bayer Aktiengesellschaft. (2006). Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines. U.S. Patent No. US20060035913A1.

- Patel, H., et al. (2014). Synthesis, characterization and biological evaluation of some novel pyrimidine derivatives. ResearchGate.

- Punihaole, D., & Dürr, U. H. (2017). The precious Fluorine on the Ring: Fluorine NMR for biological systems. PMC.

- Li, J. (2020). The Crystal Structure of 2-Amino-4-Hydroxy-6-Methylpyrimidine-Trihydrate. IOP Conference Series: Earth and Environmental Science.

- Castrovilli, M. C., et al. (2014). Photofragmentation of Halogenated Pyrimidine Molecules in the VUV Range. Journal of the American Society for Mass Spectrometry.

- Fun, H.-K., et al. (2008). A second monoclinic polymorph of 2-amino-4,6-dichloropyrimidine. Acta Crystallographica Section E: Structure Reports Online.

- Castrovilli, M. C., et al. (2014). Photofragmentation of Halogenated Pyrimidine Molecules in the VUV Range. PubMed.

- Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Vandana Publications.

- Wikipedia. (n.d.). X-ray crystallography. Wikipedia.

- Castrovilli, M. C., et al. (2014). The mass spectra of pyrimidine measured in coincidence with resonant Auger electrons. ResearchGate.

- Fujioka, S., & Usui, Y. (2019). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science.

- Wang, H., et al. (2024). Synergizing Mn(IV)/Mn(III) Dual-Excitable Complexes and Chiral Cobalt Catalysis for Divergent Asymmetric Transformations. Journal of the American Chemical Society.

- Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia.

- LibreTexts Chemistry. (2023). Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts.

- Wisedale, I. P. (1998). X ray crystallography. Postgraduate Medical Journal.

- Al-Amiery, A. A., et al. (2012). FT-IR data of pyrimidine derivatives compounds. ResearchGate.

- Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara.

- Trujillo-Lagunas, M. L., et al. (2019). A Synthesis of 4-Chloro-2-(trichloromethyl)pyrimidines and Their Study in Nucleophilic Substitution. ResearchGate.

- Ferreira, R., et al. (2021). Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. Physical Chemistry Chemical Physics.

- Kazimierczuk, K., et al. (2022). ¹⁹F-centred NMR analysis of mono-fluorinated compounds. RSC Advances.

- Low, J. N., et al. (2002). 2-Amino-4-chloro-5-formyl-6-[methyl(2-methylphenyl)amino]pyrimidine and 2-amino-4-chloro-5-formyl-6-[(2-methoxyphenyl)methylamino]pyrimidine are isostructural and form hydrogen-bonded sheets of R2(8) and R6(32) rings. Acta Crystallographica Section C Crystal Structure Communications.

- Ag, B. (2004). Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines. German Patent No. DE10249946B4.

- Thieme. (2019). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Thieme Chemistry.

Sources

- 1. This compound [cymitquimica.com]

- 2. Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D5CP00198F [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 6. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 7. The precious Fluorine on the Ring: Fluorine NMR for biological systems - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 9. academic.oup.com [academic.oup.com]

- 10. biophysics.org [biophysics.org]

- 11. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 12. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A second monoclinic polymorph of 2-amino-4,6-dichloropyrimidine - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 2-Amino-4-chloro-6-(trifluoromethyl)pyrimidine: A Key Intermediate in Modern Drug Discovery

Introduction: The Significance of Fluorinated Pyrimidines in Medicinal Chemistry

The strategic incorporation of fluorine atoms into pharmacologically active molecules has become a cornerstone of modern drug design. The trifluoromethyl group (–CF₃), in particular, is prized for its ability to enhance a compound's metabolic stability, binding affinity, and bioavailability. When appended to a pyrimidine scaffold—a privileged structure in numerous therapeutic agents—the resulting trifluoromethylpyrimidine core offers a versatile platform for the development of novel drugs. 2-Amino-4-chloro-6-(trifluoromethyl)pyrimidine is a critical building block in this arena, serving as a key intermediate in the synthesis of a diverse array of bioactive compounds, including kinase inhibitors for oncology and agents targeting other significant biological pathways.[1][2] This in-depth guide provides a comprehensive overview of the robust and scalable synthesis of this valuable compound, grounded in fundamental chemical principles and supported by detailed experimental protocols.

Strategic Overview of the Synthesis

The most established and industrially viable synthetic route to this compound is a two-step process. This strategy hinges on the initial construction of the pyrimidine ring system, followed by a functional group interconversion to install the desired chloro substituent.

The synthesis commences with a cyclocondensation reaction between a trifluoromethyl-containing β-ketoester, namely ethyl 4,4,4-trifluoroacetoacetate, and guanidine. This reaction efficiently forms the stable 2-aminopyrimidine ring. The resulting intermediate, 2-amino-4-hydroxy-6-(trifluoromethyl)pyrimidine, is then subjected to a chlorination reaction to replace the hydroxyl group with a chlorine atom, yielding the target molecule. This sequential approach allows for high yields and purities, making it amenable to large-scale production.

Step 1: Cyclocondensation to Form 2-Amino-4-hydroxy-6-(trifluoromethyl)pyrimidine

The formation of the pyrimidine ring is achieved through the condensation of ethyl 4,4,4-trifluoroacetoacetate with guanidine. This reaction is a classic example of a Biginelli-type reaction, which is a multicomponent reaction used to synthesize dihydropyrimidinones and their derivatives.[3]

Mechanistic Insights

The reaction is typically carried out in the presence of a base, such as sodium ethoxide, which serves two primary purposes. First, it deprotonates the guanidine, increasing its nucleophilicity. Second, it can catalyze the initial condensation between the guanidine and the β-ketoester. The mechanism proceeds through a series of nucleophilic additions and a final dehydration step to form the aromatic pyrimidine ring. The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the ketoester, making the optimization of reaction conditions crucial for achieving high yields.

Detailed Experimental Protocol

Materials:

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Moles (mol) | Equivalents | Amount |

| Ethyl 4,4,4-trifluoroacetoacetate | 372-31-6 | 184.11 | 1.0 | 1.0 | 184.11 g |

| Guanidine hydrochloride | 50-01-1 | 95.53 | 1.1 | 1.1 | 105.08 g |

| Sodium ethoxide | 141-52-6 | 68.05 | 2.2 | 2.2 | 149.71 g |

| Absolute Ethanol | 64-17-5 | 46.07 | - | - | 1 L |

| Glacial Acetic Acid | 64-19-7 | 60.05 | - | - | As needed for pH adjustment |

| Water | 7732-18-5 | 18.02 | - | - | For workup |

Procedure:

-

To a solution of sodium ethoxide (2.2 eq) in absolute ethanol (1 L) in a suitable reaction vessel equipped with a reflux condenser and a mechanical stirrer, add guanidine hydrochloride (1.1 eq).

-

Stir the mixture at room temperature for 30 minutes to liberate the free guanidine base.

-

To this suspension, add ethyl 4,4,4-trifluoroacetoacetate (1.0 eq) dropwise over 30 minutes.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dissolve the resulting residue in water and adjust the pH to approximately 5-6 with glacial acetic acid to precipitate the product.

-

Filter the solid precipitate, wash with cold water, and dry under vacuum to afford 2-amino-4-hydroxy-6-(trifluoromethyl)pyrimidine.

Expected Yield: 80-90%

Step 2: Chlorination to Yield this compound

The conversion of the intermediate 2-amino-4-hydroxy-6-(trifluoromethyl)pyrimidine to the final product is accomplished through a chlorination reaction, which replaces the hydroxyl group with a chlorine atom. Phosphorus oxychloride (POCl₃) is the most commonly employed reagent for this transformation.[4]

Mechanistic Insights

The chlorination of a hydroxypyrimidine with phosphorus oxychloride is a well-established reaction. The mechanism involves the initial activation of the hydroxyl group by POCl₃, forming a phosphoryl intermediate. This intermediate is then susceptible to nucleophilic attack by a chloride ion, leading to the displacement of the phosphate group and the formation of the chloro-substituted pyrimidine. The reaction is often carried out in excess POCl₃, which can also serve as the solvent. The addition of a tertiary amine, such as N,N-dimethylaniline, can facilitate the reaction by scavenging the HCl byproduct.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. DE10249946B4 - Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines - Google Patents [patents.google.com]

A Senior Application Scientist's Guide to a Key Heterocyclic Building Block

An In-Depth Technical Guide to 4-Chloro-6-(trifluoromethyl)pyrimidin-2-amine

Abstract: This guide provides a comprehensive technical overview of 4-chloro-6-(trifluoromethyl)pyrimidin-2-amine (CAS No: 16097-60-2), a pivotal heterocyclic intermediate in contemporary drug discovery and materials science. We will delve into its chemical properties, validated synthetic protocols, characteristic reactivity, and key applications, with a focus on its role as a versatile scaffold. This document is intended for researchers and professionals in chemical synthesis and medicinal chemistry, offering field-proven insights and detailed methodologies to support advanced research and development.

Introduction and Strategic Importance

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to engage in various biological interactions.[1] The strategic incorporation of a trifluoromethyl group (–CF₃) and a reactive chlorine atom onto the 2-aminopyrimidine core, as seen in 4-chloro-6-(trifluoromethyl)pyrimidin-2-amine, creates a highly valuable and versatile building block. The –CF₃ group often enhances metabolic stability, lipophilicity, and binding affinity, while the chloro substituent at the C4 position serves as an excellent leaving group for nucleophilic aromatic substitution (SₙAr) reactions.[2]

This guide moves beyond a simple datasheet to provide a causal understanding of why specific synthetic choices are made and how the molecule's unique reactivity profile can be leveraged to generate diverse libraries of novel compounds, particularly in the development of kinase inhibitors, anticancer agents, and advanced functional materials.[3][4]

Compound Identification and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are prerequisites for any successful experimental work. The data presented below has been consolidated from authoritative chemical data sources.

| Identifier | Value | Source(s) |

| IUPAC Name | 4-chloro-6-(trifluoromethyl)pyrimidin-2-amine | [5][6] |

| Synonyms | 2-Amino-4-chloro-6-(trifluoromethyl)pyrimidine | [3] |

| CAS Number | 16097-60-2 | [3] |

| Molecular Formula | C₅H₃ClF₃N₃ | [3] |

| Molecular Weight | 197.55 g/mol | [3] |

| Appearance | White to off-white crystalline solid/powder | [3] |

| Melting Point | 183-186 °C | [7] |

| Solubility | Slightly soluble in water; Soluble in DMSO, ethanol, acetone | [3] |

| InChI Key | FIPBRZXDWSODDX-UHFFFAOYSA-N | [6] |

| Canonical SMILES | C1=C(C(=NC(=N1)N)Cl)C(F)(F)F | [7] |

Synthesis Protocol: A Validated Approach

The synthesis of 4-chloro-6-(trifluoromethyl)pyrimidin-2-amine is typically achieved through a multi-step process starting from readily available materials. The following protocol is a representative and reliable method based on established pyrimidine chemistry.[8][9] The core logic involves the condensation of a trifluoromethyl β-ketoester with guanidine to form the pyrimidine ring, followed by chlorination.

Synthetic Workflow Diagram

Caption: Synthetic workflow for 4-chloro-6-(trifluoromethyl)pyrimidin-2-amine.

Step-by-Step Laboratory Methodology

PART 1: Synthesis of 2-Amino-6-(trifluoromethyl)pyrimidin-4-ol

-

Reaction Setup: To a solution of sodium ethoxide (prepared by dissolving 1.1 equivalents of sodium metal in anhydrous ethanol) in a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add guanidine nitrate (1.0 equivalent).

-

Addition of Reagent: Slowly add ethyl 4,4,4-trifluoroacetoacetate (1.0 equivalent) to the stirred solution at room temperature. The causality here is critical: the strong base (ethoxide) deprotonates the guanidine and the ketoester, facilitating the condensation reaction.

-

Reaction: Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). The heating provides the necessary activation energy for the cyclization and dehydration steps that form the pyrimidine ring.

-

Work-up: After cooling to room temperature, carefully neutralize the reaction mixture with a dilute acid (e.g., 2M HCl) until the pH is ~6-7. The resulting precipitate is the intermediate product.

-

Isolation: Filter the solid, wash with cold water and then a small amount of cold ethanol to remove impurities, and dry under vacuum. This intermediate is typically used in the next step without further purification.

PART 2: Chlorination to Yield 4-Chloro-6-(trifluoromethyl)pyrimidin-2-amine

-

Reaction Setup: In a flask equipped with a reflux condenser and a gas trap (to handle HCl fumes), suspend the 2-amino-6-(trifluoromethyl)pyrimidin-4-ol intermediate (1.0 equivalent) in phosphorus oxychloride (POCl₃, ~5-10 equivalents). POCl₃ serves as both the chlorinating agent and the solvent.

-

Reaction: Heat the mixture to reflux (approx. 105-110 °C) for 3-5 hours. The reaction should become a clear solution as the starting material is consumed.

-

Work-up: Allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and must be performed in a well-ventilated fume hood. The excess POCl₃ is hydrolyzed to phosphoric acid.

-

Neutralization & Isolation: Neutralize the acidic aqueous solution with a base (e.g., solid sodium bicarbonate or aqueous NaOH) until the pH is ~7-8. The final product will precipitate out of the solution.

-

Purification: Filter the solid product, wash thoroughly with water, and dry. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed to achieve high purity.[3]

Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound stems from the high reactivity of the C4-chloro substituent towards nucleophilic aromatic substitution (SₙAr). The electron-withdrawing nature of both the pyrimidine ring nitrogens and the adjacent trifluoromethyl group makes the C4 position highly electrophilic and susceptible to attack by nucleophiles.

Typical SₙAr Reaction: Amination

This reaction is fundamental to building molecular complexity and is widely used in the synthesis of kinase inhibitors.[10][11]

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. This compound 97% Supplier in Mumbai, this compound 97% Trader, Maharashtra [chemicalmanufacturers.in]

- 4. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Applications in Medicinal Chemistry and its Improved Synthesis_Chemicalbook [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. 2-Amino-4-chloro-6-phenylpyrimidine | C10H8ClN3 | CID 240802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Amino-4-chloro-6-methylpyrimidine 97 5600-21-5 [sigmaaldrich.com]

- 8. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]

- 9. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. preprints.org [preprints.org]

An In-depth Technical Guide to the Safe Handling of 2-Amino-4-chloro-6-(trifluoromethyl)pyrimidine

This guide provides comprehensive safety information for 2-Amino-4-chloro-6-(trifluoromethyl)pyrimidine (CAS No. 16097-60-2), a key intermediate in pharmaceutical and agrochemical research.[1][2] Designed for researchers, scientists, and drug development professionals, this document synthesizes critical safety data with practical, field-proven insights to ensure safe laboratory operations.

Section 1: Compound Identification and Hazard Overview

Key Hazard Summary:

-

Contact: May cause skin and eye irritation.[1]

-

Inhalation: May cause respiratory irritation.[1]

-

Ingestion: Potential for toxicity, though specific data is unavailable.[1]

A proactive approach to safety, assuming a higher level of risk in the absence of complete data, is the most responsible course of action.

Compound Properties:

| Property | Value | Source |

| Chemical Name | This compound | Echemi[1] |

| Synonyms | 4-chloro-6-(trifluoromethyl)pyrimidin-2-amine | Echemi[1] |

| CAS Number | 16097-60-2 | Echemi[1] |

| Molecular Formula | C5H3ClF3N3 | Calculated |

| Molecular Weight | 211.55 g/mol | Calculated |

| Appearance | Solid (Form may vary) | General Knowledge |

| Solubility | Data not available | Echemi[1] |

Section 2: Exposure Controls and Personal Protective Equipment (PPE)

Engineering controls and appropriate PPE are fundamental to mitigating exposure risks. All handling of this compound should occur in a well-ventilated laboratory, preferably within a certified chemical fume hood.

Mandatory PPE Protocol:

-

Eye and Face Protection: Wear tightly fitting safety goggles with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[1] A face shield should be used when there is a risk of splashing.

-

Skin Protection: Impervious gloves (e.g., nitrile, neoprene) should be worn at all times. Regularly inspect gloves for signs of degradation or puncture. A lab coat or chemical-resistant apron is required.[1]

-

Respiratory Protection: For operations that may generate dust or aerosols, or if engineering controls are insufficient, a full-face respirator with appropriate cartridges should be used.[1]

Caption: Mandatory Personal Protective Equipment (PPE) selection workflow.

Section 3: Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is critical to maintaining a safe laboratory environment.

Handling:

-

Preparation: Before handling, ensure all necessary PPE is correctly donned and the work area (fume hood) is clean and uncluttered.

-

Dispensing: Avoid the formation of dust and aerosols when handling the solid.[1] Use non-sparking tools for transfers.

-

Contamination: Avoid contact with skin and eyes.[1] Should contact occur, follow the first-aid measures outlined in Section 5.

-

Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn.

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated area.[1]

-

Keep away from incompatible materials such as strong oxidizing agents.

-

The storage area should be clearly marked with the identity of the compound.

Section 4: Accidental Release Measures

In the event of a spill, immediate and appropriate action is necessary to prevent wider contamination and exposure.

Step-by-Step Spill Response Protocol:

-

Evacuate: Immediately evacuate non-essential personnel from the spill area.[1]

-

Ventilate: Ensure the area is well-ventilated, if safe to do so.

-

Contain: Prevent further spread of the material. For solid spills, carefully sweep or vacuum the material into a suitable, labeled container for disposal. Avoid generating dust.[1]

-

Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should be treated as hazardous waste.

-

Report: Report the incident to the laboratory supervisor and follow institutional reporting procedures.

Caption: Step-by-step emergency protocol for accidental spills.

Section 5: First-Aid and Emergency Procedures

Immediate medical attention is crucial in case of exposure.

First-Aid Measures:

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[1]

-

Eye Contact: Rinse cautiously with pure water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a doctor.[1]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1]

-

Specific Hazards: The hazardous decomposition products in case of a fire are not fully characterized but may include nitrogen oxides, carbon oxides, hydrogen fluoride, and hydrogen chloride.

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[1]

Section 6: Toxicological and Ecological Information